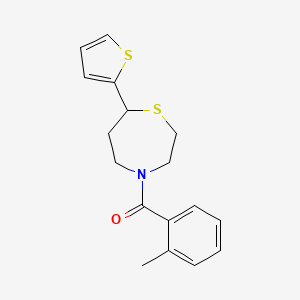

(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone

CAS No.: 1705067-97-5

Cat. No.: VC6439810

Molecular Formula: C17H19NOS2

Molecular Weight: 317.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1705067-97-5 |

|---|---|

| Molecular Formula | C17H19NOS2 |

| Molecular Weight | 317.47 |

| IUPAC Name | (2-methylphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

| Standard InChI | InChI=1S/C17H19NOS2/c1-13-5-2-3-6-14(13)17(19)18-9-8-16(21-12-10-18)15-7-4-11-20-15/h2-7,11,16H,8-10,12H2,1H3 |

| Standard InChI Key | INCYFFIZMOZMPR-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CS3 |

Introduction

(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone is a synthetic organic compound with a complex molecular structure, combining a thiazepane ring, a thiophene moiety, and an o-tolyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and versatile applications in drug design.

Structural Characteristics

Molecular Formula and Weight:

-

Molecular formula:

-

Molecular weight: 317.47 g/mol.

Key Structural Features:

-

Thiazepane Ring: A seven-membered heterocyclic ring containing sulfur and nitrogen atoms, contributing to the compound's flexibility and potential for biological interactions.

-

Thiophene Moiety: A five-membered aromatic ring containing sulfur, enhancing electronic properties and reactivity.

-

o-Tolyl Group: A methyl-substituted phenyl group, which increases hydrophobicity and may influence binding affinity to biological targets.

Synthesis

The synthesis of (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone involves multi-step organic reactions:

-

Formation of the Thiazepane Ring: Cyclization of appropriate precursors under basic conditions with solvents like dichloromethane.

-

Introduction of the Thiophene Ring: Typically achieved via coupling reactions (e.g., Suzuki or Stille coupling) using palladium catalysts.

-

Attachment of the o-Tolyl Group: Conducted through Friedel-Crafts acylation using acid chlorides and Lewis acid catalysts such as aluminum chloride.

These steps require precise control of reaction conditions to ensure high yield and purity.

Biological Activity

Preliminary studies suggest that (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone exhibits several pharmacological properties:

-

Antimicrobial Activity:

-

Anti-inflammatory Effects:

-

The presence of thiophene and thiazepane rings may contribute to anti-inflammatory activity by modulating immune pathways.

-

-

Anticancer Potential:

Mechanism of Action

The mechanism of action depends on the specific biological target:

-

Interaction with enzymes via hydrogen bonding or π-stacking interactions.

-

Modulation of receptor activity through binding to hydrophobic pockets.

-

Alteration of signal transduction pathways, potentially leading to therapeutic effects .

Applications

The unique structure of this compound suggests applications in:

-

Medicinal Chemistry: As a lead compound for developing drugs targeting infections, inflammation, or cancer.

-

Material Science: Thiophene derivatives are known for their electronic properties, making them candidates for organic electronics.

Research Findings

Studies on structurally similar compounds provide insights into the potential of (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume